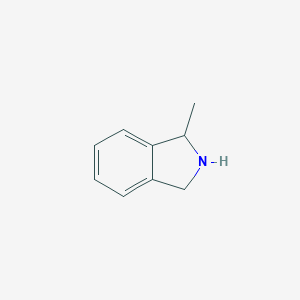

1-methyl-2,3-dihydro-1H-isoindole

Vue d'ensemble

Description

1-methyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-methylisoindoline .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, which are an important group of medicinal substances, has been reported in various studies . One study reported the synthesis of nine new 1H-isoindole-1,3(2H)-dione derivatives and five potential pharmacophores in good yield (47.24–92.91%) .Molecular Structure Analysis

The molecular structure of 1-methyl-2,3-dihydro-1H-isoindole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Various chemical reactions involving 1-methyl-2,3-dihydro-1H-isoindole have been reported in the literature . For instance, one study reported the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-one in 77% yield .Physical And Chemical Properties Analysis

1-methyl-2,3-dihydro-1H-isoindole has a molecular weight of 133.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass is 133.089149355 g/mol and its monoisotopic mass is 133.089149355 g/mol .Applications De Recherche Scientifique

Synthesis and Properties

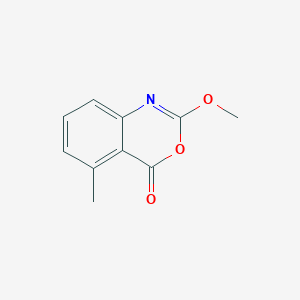

1-methyl-2,3-dihydro-1H-isoindole and its derivatives have been a focus in synthetic chemistry. Studies have explored their synthesis, such as the generation of 3-Alkoxy-1H-isoindoles with substituents at the carbocyclic moiety, developed from substituted 2,3-dihydro-1H-isoindol-1-ones. This involves regiospecific O-alkylation and NH deprotonation. Such compounds exhibit specific spectroscopic properties, existing primarily in a benzenoid 1H structure rather than a tautomeric o-quinonoid 2H structure (Hennige, Kreher, Konrad, & Jelitto, 1988).

Photophysical Properties

Research on N-methyl-benz[f]isoindole and N-methyl-dibenz[e,g]isoindole has shed light on the photophysical properties of isoindole derivatives. Investigations into their NMR spectra, UV/VIS absorption, fluorescence, and phosphorescence spectra have provided insights into their electronic structure and photophysical behavior (Rettig & Wirz, 1976).

Chemical Stability and Crystal Structure

The stability of isoindole derivatives like 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole in crystalline states has been studied, revealing insights into their molecular structure and intermolecular interactions (Takahashi et al., 1994).

Novel Synthesis Methods

Innovative methods for synthesizing isoindole derivatives have been developed. For instance, a convenient synthesis approach for 2,3-dihydro-1H-isoindol-1-ones (isoindolinones) has been reported, contributing to the expansion of this compound class (Kobayashi & Chikazawa, 2016).

Theoretical Studies and Reactivity

Theoretical calculations have been employed to compare the aromaticity and reactivity of isoindoles to other compounds, such as indoles. This has implications for understanding the distinct chemical behaviors and potential applications of isoindoles (Hou et al., 2007).

Recent Developments and Applications

Recent advancements in isoindole chemistry have been crucial, especially considering their applications in medicine, analytical detection, and solar energy. The review of novel reactions involving 2H- and 1H-isoindoles highlights their biological activities and the challenges in preparing these reactive compounds (Weintraub & Wang, 2022).

Mécanisme D'action

Target of Action

1-Methylisoindoline, also known as 1H-Isoindole, 2,3-dihydro-1-methyl- or 1-methyl-2,3-dihydro-1H-isoindole, is a compound that has been found to interact with the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

The mode of action of 1-Methylisoindoline involves its interaction with the dopamine receptor D2. It is suggested that the compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence the signal transduction, binding profile, and physiological effects of the receptor .

Biochemical Pathways

Dopamine receptors play a critical role in the functioning of the CNS, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and reward .

Result of Action

The molecular and cellular effects of 1-Methylisoindoline’s action are largely dependent on its interaction with the dopamine receptor D2. By acting as a ligand for this receptor, 1-Methylisoindoline can influence the receptor’s activity and thereby modulate dopaminergic neurotransmission . This can have a variety of effects on the CNS, potentially influencing behaviors and physiological functions associated with this system .

Propriétés

IUPAC Name |

1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMCJDIBDVFVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560920 | |

| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2,3-dihydro-1H-isoindole | |

CAS RN |

127797-12-0 | |

| Record name | 1-Methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

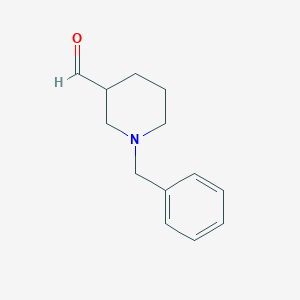

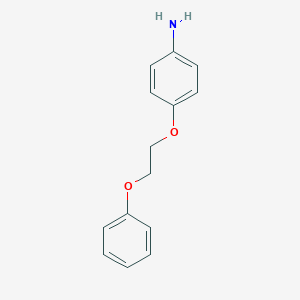

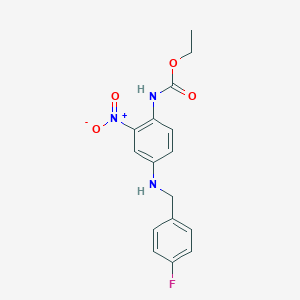

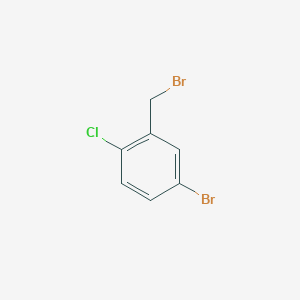

Feasible Synthetic Routes

Q & A

Q1: The provided research highlights a novel synthesis method for (R)-N-Boc-5-bromine-1-methylisoindoline. What are the key advantages of this method compared to potential alternative approaches?

A1: The research paper [] presents a unique synthesis route for (R)-N-Boc-5-bromine-1-methylisoindoline with several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)